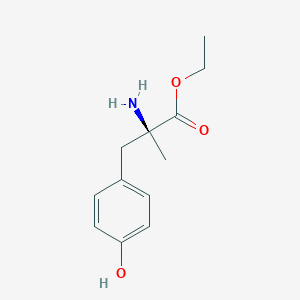

Tyrosine, alpha-methyl-, ethyl ester

Description

Conceptual Framework of Modified Amino Acids in Chemical Biology

Amino acids serve as the fundamental building blocks of proteins, the molecular machines that carry out nearly all cellular functions. bristol.ac.uk Chemical biology often seeks to understand and manipulate these functions by introducing subtle changes to the amino acids themselves. The covalent modification of amino acids provides a powerful strategy for creating novel molecules that can serve as starting points for new therapeutic agents or as probes to study complex biological processes. bristol.ac.uknih.gov These modifications can range from the addition of new functional groups to altering the protein's primary structure, thereby changing its fundamental chemical composition and function. nih.gov

The introduction of such "unnatural" or modified amino acids into proteins allows for a level of chemical diversity far exceeding that of the canonical amino acids alone. nih.gov This expanded chemical toolkit enables researchers to ask highly specific questions about protein structure, function, folding, and interactions. selectscience.netnih.gov Techniques in modern molecular biology, such as mass spectrometry and specialized antibody-based methods, have been instrumental in identifying and quantifying these modifications, revealing their roles in both normal physiology and disease states. selectscience.netnih.gov The alteration of modified amino acid profiles in biological samples is increasingly linked to significant cellular and pathological processes, making their study critical for biochemical and metabolomic research. nih.gov

Historical Context of Tyrosine and alpha-Methyltyrosine Research

The story of alpha-methyltyrosine ethyl ester begins with its parent compounds. Tyrosine is a non-essential amino acid that is a precursor for the synthesis of critical neurotransmitters known as catecholamines, which include dopamine (B1211576), norepinephrine (B1679862), and epinephrine. wikipedia.org The rate-limiting step in this entire biosynthetic pathway is the conversion of tyrosine to L-DOPA by the enzyme tyrosine hydroxylase. taylorandfrancis.commedchemexpress.com

Significance of Esterification in Designing Tyrosine-Based Research Probes

Esterification, the process of converting a carboxylic acid into an ester, is a common and significant chemical modification in the design of research tools and therapeutic agents based on amino acids. In the context of tyrosine and its derivatives, adding an ester group, such as a methyl or ethyl ester, serves several key purposes.

One primary advantage is the masking of the polar carboxylic acid group. This transformation generally increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier. This is particularly important for compounds like alpha-methyltyrosine that target intracellular enzymes such as tyrosine hydroxylase. The ester form can act as a prodrug, entering the cell more efficiently where intracellular esterase enzymes can then hydrolyze the ester, releasing the active carboxylic acid form of the compound.

Furthermore, esterification is a crucial step in synthetic chemistry, particularly in peptide synthesis, where protecting the carboxylic acid group prevents unwanted side reactions. For research purposes, tyrosine esters can be incorporated into proteins to probe structural and functional characteristics. For example, amide-to-ester substitutions in a protein backbone are used to study the role of hydrogen bonds in protein stability and function. nih.gov The development of l-tyrosine-based poly(ester-urethane) polymers for creating nanocarriers highlights another application, where the ester linkage is fundamental to the material's structure and biodegradability. nih.gov

Overview of Research Trajectories for alpha-Methyltyrosine Ethyl Ester

The specific compound, Tyrosine, alpha-methyl-, ethyl ester, is primarily a tool for laboratory research. It combines the tyrosine hydroxylase inhibitory properties of its parent molecule, alpha-methyltyrosine, with the modified physicochemical properties conferred by the ethyl ester group. Research involving this compound and its close relative, the methyl ester, generally follows the trajectory of its parent, focusing on its utility as a pharmacological tool to induce acute catecholamine depletion. medchemexpress.comresearchgate.net

Research applications center on investigating the role of the sympathetic nervous system and specific catecholaminergic pathways in various physiological and pathological processes. medchemexpress.com By temporarily and reversibly inhibiting dopamine synthesis, researchers can study:

Neurobiology of Behavior: Examining the impact of dopamine depletion on mood, cognition, and motor control. wikipedia.org

Substance Abuse and Reinforcement: Investigating the role of catecholamines in the reinforcing effects of psychostimulant drugs. taylorandfrancis.com

Neuropsychiatric Disorders: Using the compound as a pharmacological challenge to understand the dopaminergic basis of disorders like schizophrenia and depression. researchgate.net

Cellular Processes: Studying cellular mechanisms, such as melanogenesis, where tyrosine hydroxylase activity is relevant. medchemexpress.com

The ethyl ester variant is chosen over the free acid or other salts to optimize delivery into cells or tissues in in vitro or ex vivo experimental models. Its research trajectory is therefore tied to basic science investigations requiring a cell-permeable inhibitor of catecholamine synthesis.

Chemical Properties of Key Compounds

Below are tables detailing the properties of this compound and its related precursor compounds.

This compound

| Property | Value |

|---|---|

| IUPAC Name | ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate |

| Molecular Formula | C₁₂H₁₇NO₃ |

| Molecular Weight | 223.27 g/mol |

| Synonyms | alpha-Methyl-DL-tyrosine ethyl ester |

Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Key Identifier |

|---|---|---|---|

| L-Tyrosine | C₉H₁₁NO₃ | 181.19 g/mol | CAS: 60-18-4 |

| alpha-Methyl-L-tyrosine (Metirosine) | C₁₀H₁₃NO₃ | 195.22 g/mol | CAS: 672-87-7 wikipedia.org |

| alpha-Methyltyrosine methyl ester | C₁₁H₁₅NO₃ | 209.24 g/mol | PubChem CID: 2112 nih.gov |

| L-Tyrosine ethyl ester hydrochloride | C₁₁H₁₆ClNO₃ | 245.70 g/mol | CAS: 4089-07-0 sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-3-16-11(15)12(2,13)8-9-4-6-10(14)7-5-9/h4-7,14H,3,8,13H2,1-2H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBRGLHBHNJNHQ-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CC1=CC=C(C=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@](C)(CC1=CC=C(C=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Derivatization Strategies of Alpha Methyltyrosine Ethyl Ester

Classical and Advanced Synthetic Methodologies

The creation of alpha-methyltyrosine ethyl ester and its derivatives relies on a foundation of established and innovative organic synthesis techniques. These methods address the challenges of protecting reactive functional groups and achieving selective modifications.

Direct Esterification of alpha-Methyltyrosine

The direct conversion of alpha-methyltyrosine to its ethyl ester is most commonly achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves heating alpha-methyltyrosine in ethanol (B145695) in the presence of a strong acid catalyst, such as hydrogen chloride or sulfuric acid. The equilibrium of the reaction is driven towards the ester product by using an excess of ethanol.

Alternatively, reagents like thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) in ethanol can be employed to facilitate the esterification under milder conditions. google.com For instance, the use of a trimethylchlorosilane/methanol (B129727) system at room temperature has been reported for the high-yield synthesis of various amino acid methyl esters, a method adaptable for the preparation of the ethyl ester of alpha-methyltyrosine. google.com

The primary challenge in the esterification of tyrosine and its analogs is the potential for side reactions due to the presence of the amino and phenolic hydroxyl groups. capes.gov.br Steric hindrance from the alpha-methyl group can also influence the reaction kinetics. capes.gov.br

Amino Group Protection and Deprotection Schemes

To prevent unwanted side reactions at the nucleophilic amino group during subsequent synthetic steps, it is often necessary to introduce a protecting group. libretexts.org The choice of protecting group is crucial, as it must be stable under the conditions of the desired reaction and easily removable afterwards without affecting other parts of the molecule. organic-chemistry.org This concept is known as an orthogonal protection strategy. organic-chemistry.orgwikipedia.org

Commonly used amino-protecting groups in the synthesis of alpha-methyltyrosine ethyl ester derivatives include:

tert-Butoxycarbonyl (Boc): This group is introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. google.com The Boc group is stable to a variety of reaction conditions but can be readily removed with acids, such as trifluoroacetic acid (TFA). nih.govug.edu.pl

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is another widely used protecting group, particularly in peptide synthesis. It is stable under acidic conditions but is cleaved by bases, typically a solution of piperidine (B6355638) in an organic solvent. wikipedia.org

Trityl (Tr): The triphenylmethyl (trityl) group is a bulky protecting group that can be introduced to the amino group. It is removed under acidic conditions. The precursor O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester is a key starting material in the automated synthesis of some radiolabeled tyrosine derivatives. snmjournals.orgmdpi.com

| Protecting Group | Introduction Reagent | Removal Conditions | Orthogonality |

| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic (e.g., TFA) | Stable to base |

| Fmoc | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine) | Stable to acid |

| Trityl (Tr) | Trityl chloride | Acidic (e.g., TFA) | Stable to base |

Side Chain Functionalization and Elongation Reactions

The phenolic hydroxyl group on the aromatic ring of alpha-methyltyrosine ethyl ester is a prime site for functionalization, particularly for the introduction of radiolabeled moieties. A common strategy is O-alkylation, where an alkyl group carrying a radionuclide or a precursor for radiolabeling is attached to the phenolic oxygen.

For example, in the synthesis of fluorinated PET tracers, a fluoroalkyl group is introduced. This is often achieved by reacting the N-protected alpha-methyltyrosine ethyl ester with a suitable fluoroalkylating agent, such as a fluoroalkyl tosylate or halide, under basic conditions. nih.gov The synthesis of O-[3-¹⁸F-fluoropropyl]-α-methyl tyrosine ethyl ester, for instance, involves the reaction of N-Boc-protected α-methyl tyrosine ethyl ester with 3-tosyloxypropyl bromide, followed by nucleophilic substitution with [¹⁸F]fluoride. nih.gov

Synthesis of Radiolabeled Analogues Incorporating the Ethyl Ester Moiety

The ethyl ester of alpha-methyltyrosine is a valuable precursor for the synthesis of radiolabeled amino acid analogs for medical imaging.

Production of Fluorinated Derivatives (e.g., ¹⁸F-FPAMT) for Positron Emission Tomography (PET)

Fluorine-18 (¹⁸F) is a widely used positron-emitting radionuclide for PET imaging due to its favorable decay characteristics. O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) is a clinically established PET tracer for brain tumor imaging. nih.govnih.govgoogle.com The synthesis of its alpha-methylated ethyl ester analog, O-[3-¹⁸F-fluoropropyl]-α-methyl tyrosine ethyl ester ([¹⁸F]FPAMT), has been developed and evaluated.

The synthesis of [¹⁸F]FPAMT proceeds in a multi-step process:

Fluorination: The synthesis starts with a protected precursor, N-t-butoxycarbonyl-O-[3-tosylpropyl]-α-methyl tyrosine ethyl ester. This precursor is reacted with [¹⁸F]fluoride, which is activated by a phase-transfer catalyst like a kryptofix/potassium carbonate complex. This step introduces the ¹⁸F label via nucleophilic substitution. nih.gov

Deprotection of the Amino Group: The N-Boc protecting group is then removed using a strong acid, such as trifluoroacetic acid (TFA), to yield O-[3-¹⁸F-fluoropropyl]-α-methyl tyrosine ethyl ester. nih.gov

De-esterification: The final step is the hydrolysis of the ethyl ester to yield the desired product, O-[3-¹⁸F-fluoropropyl]-α-methyl tyrosine ([¹⁸F]FPAMT). nih.gov

Automated synthesis methods for such tracers have been developed to ensure high radiochemical purity and yield for clinical applications. nih.gov

A similar strategy is employed for the synthesis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), often starting from an N-trityl and tert-butyl ester protected precursor. snmjournals.orgmdpi.com The synthesis of O-([¹⁸F]fluoroethyl)-l-tyrosine methyl ester ([¹⁸F]FET-OMe) has also been reported with good radiochemical yields. nih.govacs.org

| Radiotracer | Precursor | Key Synthesis Steps | Radiochemical Yield (decay-corrected) |

| [¹⁸F]FPAMT | N-t-butoxycarbonyl-O-[3-tosylpropyl]-α-methyl tyrosine ethyl ester | 1. Nucleophilic fluorination with ¹⁸F⁻ 2. Deprotection of Boc group 3. De-esterification | >96% purity (yield not specified) nih.gov |

| [¹⁸F]FET | O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester (TET) | 1. Nucleophilic fluorination with ¹⁸F⁻ 2. Hydrolysis of protecting groups | ~40% snmjournals.org |

| [¹⁸F]FET-OMe | N/A | N/A | 41-56% nih.govacs.org |

¹²³I- and ¹²⁵I-Labeled Conjugates for Single-Photon Emission Computed Tomography (SPECT)

Radioiodinated amino acids, such as L-3-[¹²³I]iodo-α-methyl tyrosine ([¹²³I]IMT), are used as SPECT tracers for tumor imaging. snmjournals.org While the direct synthesis of the radioiodinated ethyl ester is less commonly described, the methodology for radioiodinating the tyrosine ring is well-established and applicable to the ethyl ester derivative.

The synthesis of radioiodinated alpha-methyltyrosine typically involves electrophilic radioiodination of the aromatic ring. A common method uses a source of radioiodide (e.g., Na¹²³I or Na¹²⁵I) and an oxidizing agent to generate an electrophilic iodine species that substitutes onto the electron-rich tyrosine ring, ortho to the hydroxyl group. A modified method for the synthesis of L-3-iodo-α-methyl tyrosine (IMT) utilizes potassium iodide (KI) and potassium iodate (B108269) (KIO₃) for the electrophilic iodination, achieving high radiochemical yields and purity. capes.gov.br

This established procedure for ring iodination could be applied to alpha-methyltyrosine ethyl ester to produce the corresponding ¹²³I- or ¹²⁵I-labeled ethyl ester derivative for SPECT imaging.

Technetium-99m Chelator Conjugation Strategies

The development of radiolabeled amino acid analogs for medical imaging has spurred research into effective conjugation strategies with radionuclides like Technetium-99m (Tc-99m). Tc-99m is a preferred radioisotope for diagnostic imaging due to its favorable physical characteristics, including its emission of a 140 keV gamma ray and a half-life of 6.02 hours. prepchem.com Unlike radionuclides that can be incorporated via covalent bonding, Tc-99m requires a chelator to form a stable complex with the target ligand. prepchem.com

For tyrosine derivatives, including the α-methylated forms, several chelator systems have been explored. These chelators are typically bifunctional, possessing a strong metal-binding moiety and a reactive group for conjugation to the amino acid. The choice of chelator influences the stability, biodistribution, and pharmacokinetic properties of the resulting radiopharmaceutical.

One notable strategy involves the use of tetraamine-based chelators, such as those derived from 1,4,8,11-tetraazacyclotetradecane (B1669387) (cyclam). prepchem.com These chelators form stable, monocationic complexes with the Tc(V)O₂ core, exhibiting high in vivo stability and favorable hydrophilic properties that lead to advantageous pharmacokinetics. For instance, a 1,4,8,11-tetraazaundecane derivative functionalized with a carboxylic group can be conjugated to a biomolecule and subsequently labeled with Tc-99m, achieving high radiolabeling yields.

Another approach utilizes 2,3-diaminopropionic acid (Dap)-based chelators. These small, potent tripod ligands are effective for labeling biomolecules with the fac-[⁹⁹mTc(CO)₃]⁺ core. chemicalbook.com A lysine (B10760008) derivative incorporating the Dap chelator has been successfully conjugated to peptides and labeled with Tc-99m. chemicalbook.com This strategy often employs protecting groups to ensure selective conjugation. chemicalbook.com

Chelator-free labeling strategies have also been investigated, where the inherent chemical properties of a carrier molecule, such as a dendrimer, are utilized to complex with Tc-99m. nih.gov While not directly applied to alpha-methyltyrosine ethyl ester in the reviewed literature, this approach represents an alternative pathway for radiolabeling amino acid derivatives.

The selection of the chelator and the conjugation strategy is critical for the successful development of Tc-99m labeled amino acid tracers. Key considerations include the stability of the resulting complex, the efficiency of the radiolabeling process, and the biological properties of the final radiolabeled compound.

Stereochemical Control in alpha-Methyltyrosine Ethyl Ester Synthesis

The biological activity of α-methyltyrosine is often stereospecific, with the L-isomer (metirosine) being the active inhibitor of tyrosine hydroxylase. wikipedia.org Consequently, controlling the stereochemistry during the synthesis of its ethyl ester derivative is of paramount importance. This involves methods for separating enantiomers or employing stereoselective synthetic routes.

Methods for Racemization and Enantiomeric Resolution

The synthesis of α-methyltyrosine often results in a racemic mixture. To obtain the desired enantiomer, resolution techniques are employed. A common precursor step to an efficient resolution can be the racemization of the undesired enantiomer, allowing for a theoretical yield of 100% for the desired isomer through recycling.

Racemization:

Amino acid esters can be racemized by dissolving them in a mixture of an aliphatic ketone and a carboxylic acid. The rate of racemization is influenced by the specific amino acid structure, the ketone, and the carboxylic acid used. A common and effective medium for this process is acetone (B3395972) containing acetic acid. The mechanism is believed to involve the formation of a Schiff base intermediate. Racemization can also be facilitated by the presence of an aldehyde.

Enantiomeric Resolution:

Several methods are available for the resolution of racemic α-amino acid esters.

Classical Resolution via Diastereomeric Salt Formation: This widely used technique involves reacting the racemic amino acid ester with a chiral resolving agent, typically a chiral acid or base, to form diastereomeric salts. google.com These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer can then be recovered from the separated diastereomer.

Enzymatic Resolution: This method leverages the stereoselectivity of enzymes, such as lipases. In a process known as kinetic resolution, the enzyme selectively catalyzes a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For example, lipases can be used for the chiral resolution of racemic p-methylsulfonylphenyl serine ethyl ester. prepchem.com The efficiency of this method can be influenced by factors such as the choice of enzyme, solvent, and reaction conditions. prepchem.com

Crystallization-Induced Asymmetric Transformation (CIAT): This powerful technique combines resolution with in-situ racemization. It is applicable to systems where the racemate crystallizes as a conglomerate. By inducing the crystallization of the desired enantiomer from a solution where the undesired enantiomer is continuously racemized, a high yield of the target enantiomer can be achieved.

Stereoselective Synthetic Routes and Chiral Purity Assessment

An alternative to resolving a racemic mixture is to synthesize the desired enantiomer directly using stereoselective methods.

Stereoselective Synthesis:

The asymmetric synthesis of α-methyl-α-amino acids has been an area of intense research. One common strategy involves the diastereoselective alkylation of a chiral glycine (B1666218) enolate equivalent. For example, a tricyclic iminolactone derived from (1S)-(+)-3-carene has been used as a chiral auxiliary to achieve the asymmetric synthesis of α-methyl-α-amino acids. Another approach is the reductive amination of an α-keto acid using a chiral catalyst. google.com While not explicitly detailed for the ethyl ester of α-methyltyrosine in the provided search results, these general methodologies for creating the chiral α-methyl amino acid core are applicable. The synthesis of L-α-methyltyrosine itself has been achieved from 4-methoxybenzylacetone, followed by hydrolysis and resolution of the resulting racemic mixture. chemicalbook.com The subsequent esterification to the ethyl ester can be performed using standard methods like the Fischer esterification, which involves reacting the amino acid with ethanol in the presence of an acid catalyst, such as thionyl chloride.

Chiral Purity Assessment:

To ensure the stereochemical integrity of the final product, accurate assessment of the enantiomeric purity is crucial. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective technique for this purpose. Different types of CSPs, including those based on polysaccharides like cellulose (B213188) and amylose, have been successfully employed for the enantiomeric separation of amino acid esters. The choice of the mobile phase and any derivatization of the analyte can significantly impact the separation efficiency.

The following table summarizes research findings related to the stereochemical control of α-methyltyrosine ethyl ester and related compounds.

| Topic | Method/Technique | Key Findings | Reference |

| Racemization | Aliphatic ketone and carboxylic acid | Amino acid esters can be effectively racemized, with acetone and acetic acid being a common system. | |

| Enantiomeric Resolution | Enzymatic (Lipase) | Novzyme 435 was effective in resolving DL-threo-p-MPSE, though side reactions were observed. | prepchem.com |

| Stereoselective Synthesis | Diastereoselective Alkylation | A chiral tricyclic iminolactone can be used for the asymmetric synthesis of α-methyl-α-amino acids. | |

| Chiral Purity Assessment | Chiral HPLC | Polysaccharide-based chiral stationary phases are effective for the enantiomeric separation of amino acid esters. |

Preclinical Research Applications and in Vivo Mechanistic Elucidation

Utilization in Sympathetic Nervous System Research

This inhibitory action makes the compound an invaluable research tool for investigating the effects of catecholamine depletion on behavior and physiological functions. wikipedia.org In preclinical research, administration of AMPT is used to create animal models of catecholamine deficiency, allowing scientists to study the role of the sympathetic nervous system in various processes. taylorandfrancis.comnih.gov For example, studies have used AMPT to markedly reduce baseline extracellular noradrenaline in the rat hippocampus, demonstrating its efficacy in altering central noradrenaline function for research purposes. nih.gov This depletion helps in understanding the neurobiological substrates related to stress, mood, and motivation. wikipedia.org

In Vitro Studies of Cellular Uptake and Metabolism

The utility of Tyrosine, alpha-methyl-, ethyl ester and its analogs in research is critically dependent on their ability to enter target cells and exert their effects. In vitro studies using cell lines have been instrumental in characterizing these processes.

Research on radiolabeled analogs of alpha-methyl-tyrosine provides quantitative insights into its cellular uptake. A study using 3-[¹³¹I]iodo-alpha-methyl-L-tyrosine ([¹³¹I]IMT), a structurally similar analog, measured its accumulation in different human cell types. The uptake in the human glioblastoma cell line U-138 MG was significantly higher than in human monocyte-macrophages (HMMs), highlighting cell-type-specific transport efficiency. nih.gov The accumulation in HMMs could be significantly increased by stimulation with endotoxin (B1171834) (LPS), suggesting that the uptake mechanism is sensitive to the cells' physiological state. nih.gov

Table 1: Cellular Accumulation of [¹³¹I]IMT in Human Cell Lines This table is interactive. You can sort and filter the data.

| Cell Line | Condition | Incubation Time (minutes) | Uptake (% injected dose/mg protein) | Reference |

|---|---|---|---|---|

| U-138 MG (Glioblastoma) | Standard | 30 | 507 ± 50 | nih.gov |

| Human Monocyte-Macrophages (HMMs) | Non-stimulated | 40 | 34 ± 2 | nih.gov |

| Human Monocyte-Macrophages (HMMs) | LPS-stimulated | 40 | ~68 (2-fold increase) | nih.gov |

The transport of alpha-methyl-tyrosine analogs into cells is mediated by amino acid transporters. mdpi.com Competitive inhibition assays are used to identify the specific transporters involved. Studies with the analog [¹³¹I]IMT in human monocyte-macrophages revealed that its transport is primarily sodium-independent and can be inhibited by BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a characteristic inhibitor of the L-type amino acid transport system (LAT). nih.gov This indicates that [¹³¹I]IMT competes with endogenous large neutral amino acids for uptake via LAT transporters. Conversely, the uptake was not inhibited by MeAIB (N-(methylamino)isobutyric acid), a substrate for the A-system transporter, confirming the specificity for the L-system in non-stimulated cells. nih.gov This selective transport via LAT1, which is often overexpressed in cancer cells, is a key feature for its application in oncology. mdpi.com

Table 2: Inhibition of [¹³¹I]IMT Uptake in Human Monocyte-Macrophages This table is interactive. You can sort and filter the data.

| Cell Condition | Transport Condition | Inhibitor | Result | Implied Transport System | Reference |

|---|---|---|---|---|---|

| Non-stimulated | Sodium-independent | BCH | Inhibition | L-type System | nih.gov |

| Non-stimulated | Sodium-independent | MeAIB | No Inhibition | Not System A | nih.gov |

| LPS-stimulated | Sodium-dependent | L-arginine, MeAIB | Minor Inhibition | System A or other Na+-dependent | nih.gov |

This compound is a prodrug that requires intracellular conversion to its active form, alpha-methyl-p-tyrosine (AMPT). This conversion is achieved through enzymatic hydrolysis of the ethyl ester bond, a process known as de-esterification. This metabolic step is presumed to be carried out by non-specific esterase enzymes present within the cell cytoplasm. While the principle is well-established for many ester-based prodrugs, specific studies detailing the enzymatic kinetics of de-esterification for this particular compound in cell homogenates are not extensively documented in the reviewed literature. However, the necessity of this step is evident from chemical syntheses of related imaging agents, where acidic hydrolysis is used to remove the ethyl ester group to yield the final active compound, mimicking the required biological transformation. snmjournals.org

Animal Model Applications in Molecular Imaging

Radiolabeled analogs of alpha-methyl-tyrosine are prominent tracers in molecular imaging, particularly for positron emission tomography (PET), due to their selective uptake in tumor cells. mdpi.com The alpha-methyl group prevents the molecule from being incorporated into proteins, leading to its accumulation within cells and providing a stable imaging signal. mdpi.com

The utility of alpha-methyl-tyrosine analogs has been evaluated in various animal models of cancer.

Breast Tumors: A study involving a rat model of breast cancer used a derivative of the ethyl ester, ⁶⁸Ga-N4-AMT, for PET imaging. The tracer successfully visualized the tumors, and dynamic scans showed favorable tumor-to-muscle uptake ratios ranging from 3 to 8 between 60 and 90 minutes post-injection, indicating good contrast and potential for detection. snmjournals.org

Gliomas: Analogs such as L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT) and 3-[¹²³I]-iodo-α-methyl-L-tyrosine (IMT) have been extensively studied for brain tumor imaging. mdpi.com These tracers show high specificity for tumor tissue with low background signal in the surrounding healthy brain, which is a significant advantage over other imaging agents like ¹⁸F-FDG. mdpi.com The uptake of these tracers correlates with LAT1 transporter expression and tumor proliferation. mdpi.com

Mesothelioma: While the compound and its analogs have been applied to a range of oncological models, specific preclinical studies evaluating this compound or its direct derivatives for the imaging of mesothelioma are not prominent in the currently reviewed scientific literature.

Table 3: Application of alpha-Methyl-Tyrosine Analogs in Animal Cancer Models This table is interactive. You can sort and filter the data.

| Cancer Model | Animal Model | Tracer Compound | Key Finding | Reference |

|---|---|---|---|---|

| Breast Tumor (13762 cells) | Rat | ⁶⁸Ga-N4-AMT | Tumor-to-muscle uptake ratio of 3 to 8. | snmjournals.org |

| Glioma | General | [¹⁸F]FAMT, [¹²³I]IMT | High tumor specificity and favorable tumor-to-background contrast. | mdpi.com |

| Lung Tumor (NCI-H187 cells) | Mouse | ⁶⁸Ga-N4-AMT | Tumor was clearly visualized. | snmjournals.org |

Comparative Imaging Studies with Glucose Analogues (e.g., ¹⁸F-FDG)

In preclinical cancer imaging research, the performance of novel radiotracers is often benchmarked against established clinical agents. For tracers targeting amino acid metabolism, the most common comparator is the glucose analogue 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG). While [¹⁸F]FDG is a cornerstone of clinical PET imaging, its utility can be limited in certain oncological contexts, particularly in brain tumor imaging, due to high physiological uptake in normal brain tissue. This high background uptake can obscure the signal from the tumor, leading to low-contrast images.

Amino acid-based tracers, such as derivatives of alpha-methyl-tyrosine, offer a potential solution to this challenge. These tracers are transported into cells by specific amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in malignant cells. This mechanism of uptake is distinct from the glucose metabolism pathway targeted by [¹⁸F]FDG.

Preclinical studies comparing radiolabeled alpha-methyl-tyrosine analogues with [¹⁸F]FDG have consistently demonstrated the superior performance of the amino acid tracers in providing high-contrast images of brain tumors. nih.govnih.gov For instance, in studies involving brain tumor models, tracers like L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT) exhibit significantly lower uptake in healthy brain tissue compared to [¹⁸F]FDG. nih.govnih.gov This results in markedly higher tumor-to-normal tissue ratios, which is a critical parameter for accurate tumor delineation. nih.gov

A comparative study in patients with brain tumors revealed that the tumor-to-normal cortex (T/N) and tumor-to-white matter (T/W) ratios for an ¹⁸F-labeled alpha-methyl tyrosine tracer were significantly higher than those for [¹⁸F]FDG. nih.gov This highlights the advantage of amino acid tracers in discerning tumor boundaries from surrounding healthy tissue. While the sensitivity of whole-body PET with alpha-methyl tyrosine-based tracers for detecting malignant lesions may be slightly lower than that of [¹⁸F]FDG PET, the positive predictive value is often superior. nih.gov This is because the uptake of these amino acid tracers is more specific to tumor cells and less prone to confounding by inflammatory processes, which can also show high [¹⁸F]FDG uptake. mdpi.com

The table below summarizes the comparative imaging characteristics of an exemplary radiolabeled alpha-methyl-tyrosine analog and [¹⁸F]FDG based on preclinical and clinical findings.

| Feature | Radiolabeled Alpha-Methyl-Tyrosine Analog | ¹⁸F-FDG |

| Uptake Mechanism | L-type amino acid transporter (LAT1) | Glucose transporters (GLUT) and hexokinase activity |

| Brain Tumor Imaging | High tumor-to-background ratio due to low uptake in normal brain tissue. nih.govnih.gov | Low tumor-to-background ratio due to high physiological glucose uptake in the brain. nih.gov |

| Specificity for Malignancy | High specificity, with less uptake in inflammatory lesions. nih.govmdpi.com | Lower specificity, as it can accumulate in inflammatory and infectious processes. mdpi.com |

| Tumor-to-Normal Tissue Ratios | Significantly higher, facilitating clearer tumor delineation. nih.gov | Lower, potentially obscuring tumor margins. nih.gov |

Impact of Amino Acid Preloading on Tracer Biodistribution and Tumor Uptake

The uptake of alpha-methyl-tyrosine and its esters is intrinsically linked to the activity of amino acid transporters, primarily the LAT1 system. nih.gov This transporter is responsible for the sodium-independent exchange of large neutral amino acids across cell membranes. A key characteristic of this transport system is its competitive nature. The presence of other large neutral amino acids, either endogenous or exogenously administered, can compete with the radiolabeled tracer for binding to the transporter.

This competitive inhibition forms the basis of "amino acid preloading" studies, which are designed to elucidate the in vivo mechanism of tracer uptake. In such studies, a non-radioactive amino acid is administered prior to the injection of the radiolabeled tracer. If the tracer's uptake into a particular tissue or tumor is mediated by the targeted transporter, the preloading will saturate the transporters, leading to a significant reduction in the tracer's accumulation.

Preclinical research has demonstrated that the tumor delivery of some amino acid-based PET probes can be limited by competition with endogenous amino acids, especially for tracers with a relatively low affinity for LAT1. nih.gov Studies on 3-[¹²⁵I]iodo-alpha-methyl-L-tyrosine ([¹²⁵I]IMT) in a human colon cancer cell line showed that its uptake was significantly inhibited by other neutral L- and D-amino acids with large, branched, or aromatic side chains. nih.gov This confirms that these amino acids share the same transport pathway.

Specifically, tyrosine and phenylalanine analogues have been shown to be potent inhibitors of [¹²⁵I]IMT uptake. nih.gov This suggests that preloading with these amino acids would likely decrease the tumor uptake of a radiolabeled alpha-methyl-tyrosine ethyl ester. Conversely, amino acids that are not substrates for the LAT1 system would not be expected to have a significant impact on tracer uptake.

The degree of inhibition of tracer uptake following amino acid preloading can provide valuable information about the tracer's affinity for the transporter and the extent to which its uptake is mediated by that specific pathway. The table below illustrates the expected impact of preloading with different types of amino acids on the uptake of a hypothetical radiolabeled alpha-methyl-tyrosine ethyl ester.

| Preloading Amino Acid Type | Expected Impact on Tracer Uptake | Rationale |

| Large Neutral Amino Acids (e.g., Leucine, Phenylalanine, Tyrosine) | Significant Decrease | These are known substrates for the LAT1 transporter and will competitively inhibit the uptake of the alpha-methyl-tyrosine ethyl ester tracer. nih.govnih.gov |

| Small Neutral Amino Acids (e.g., Alanine, Glycine) | Minimal to No Decrease | These amino acids are primarily transported by other systems (like system A and ASC) and are not strong competitors for LAT1. nih.gov |

| Charged Amino Acids (e.g., Lysine (B10760008), Glutamate) | No Significant Decrease | These amino acids utilize different transporter systems and do not compete for LAT1. |

Prodrug Design and Pharmaceutical Implications of Alpha Methyltyrosine Ethyl Ester

Rationale for Ester Prodrug Derivatization in Medicinal Chemistry

In medicinal chemistry, the prodrug approach is a pivotal strategy for optimizing the pharmaceutical properties of a drug substance without altering its pharmacologically active moiety. Ester prodrug derivatization is one of the most common and effective methods employed to overcome undesirable characteristics of a parent drug, particularly poor membrane permeability. nih.gov The core rationale for converting a drug into an ester prodrug is to transiently modify its physicochemical properties, primarily by increasing its lipophilicity and masking polar functional groups that hinder its passage across biological membranes. researchgate.net

Many pharmacologically active compounds possess polar groups, such as carboxylic acids and hydroxyls, which are often essential for the molecule's interaction with its biological target. nih.gov However, these same groups can be detrimental to oral bioavailability due to their high hydrogen bonding potential and limited lipid solubility, which restricts their ability to diffuse across the lipid-rich cell membranes of the gastrointestinal tract. nih.govresearchgate.net By converting a carboxylic acid or hydroxyl group into an ester, the polarity is reduced, and the hydrogen-bonding capacity is masked. This esterification effectively creates a more lipophilic molecule that can more readily traverse cell membranes. researchgate.netscirp.org

The ideal ester prodrug is designed to be pharmacologically inert and chemically stable until it reaches a desired biological compartment, such as the systemic circulation or a specific target tissue. nih.govscirp.org Following absorption, it should undergo rapid and quantitative enzymatic or chemical hydrolysis to regenerate the active parent drug. nih.gov This strategy of temporarily modifying a drug's structure to improve its delivery and absorption is a cornerstone of modern drug design, enabling the development of orally active medications from parent compounds that would otherwise be ineffective via that route. researchgate.net

| Ideal Characteristics of an Ester Prodrug | Rationale |

| Weak or no pharmacological activity | To minimize off-target effects and toxicity from the prodrug form. nih.gov |

| High chemical stability | To ensure stability in the formulation and prevent premature degradation before absorption (e.g., in the acidic environment of the stomach). nih.govscirp.org |

| Enhanced lipophilicity | To improve passive diffusion across biological membranes, such as the intestinal epithelium. scirp.orgnumberanalytics.com |

| Sufficient aqueous solubility | To ensure dissolution in gastrointestinal fluids, which is a prerequisite for absorption. nih.gov |

| Resistance to pre-systemic hydrolysis | To avoid premature cleavage in the gut lumen or during first-pass metabolism in the intestine wall before the drug can be absorbed intact. nih.gov |

| Rapid and quantitative bio-conversion | To efficiently release the active parent drug in systemic circulation or at the target site, ensuring therapeutic concentrations are reached. nih.gov |

Bioreversible Linkage and Activation Mechanisms

The defining feature of a prodrug is its bioreversible linkage—a chemical bond that connects the parent drug to a promoiety and is designed to be cleaved in vivo. For alpha-methyltyrosine ethyl ester, this linkage is the ester bond connecting the carboxylic acid of alpha-methyltyrosine to the ethanol (B145695) promoiety. This ester bond is designed to be hydrolyzed, regenerating the active alpha-methyltyrosine. This process is most often mediated by a ubiquitous class of enzymes. acs.orgresearchgate.net

The primary mechanism for the activation of ester prodrugs in the body is enzymatic hydrolysis catalyzed by carboxylesterases (CEs). nih.gov These enzymes are serine hydrolases that are widely distributed throughout the body, with particularly high concentrations in the liver, blood plasma, and intestine. acs.orgnih.gov In humans, two major carboxylesterases, hCE1 and hCE2, are responsible for the metabolism of most ester-containing drugs. nih.gov

hCE1 is predominantly found in the liver, but also in various other tissues, including the kidneys. It is crucial for the hydrolysis of many ester prodrugs after they have been absorbed into the systemic circulation. nih.gov

hCE2 is highly expressed in the small intestine and also present in the liver. Its location in the gut wall makes it a key player in the first-pass metabolism and activation of orally administered ester prodrugs. nih.gov

Upon administration, alpha-methyltyrosine ethyl ester would be absorbed across the intestinal wall due to its increased lipophilicity. Once inside the intestinal cells or after passing into the portal circulation and reaching the liver, it would serve as a substrate for carboxylesterases. These enzymes catalyze the addition of water across the ester bond, cleaving it to release the active alpha-methyltyrosine and the inert byproduct, ethanol. nih.gov The efficiency of this cleavage is critical for achieving therapeutic concentrations of the parent drug.

| Enzyme | Primary Location(s) | Role in Prodrug Activation |

| Human Carboxylesterase 1 (hCE1) | Liver, Kidneys, Macrophages | Catalyzes the hydrolysis of a wide range of ester prodrugs in the systemic circulation and tissues. nih.gov |

| Human Carboxylesterase 2 (hCE2) | Small Intestine, Liver | Primarily responsible for the activation of ester prodrugs in the gastrointestinal tract during first-pass metabolism. nih.gov |

The efficacy of an ester prodrug strategy is highly dependent on the structure of the promoiety. The size, steric hindrance, and electronic properties of the alcohol group forming the ester influence both the prodrug's stability and its affinity for hydrolyzing enzymes like carboxylesterases. numberanalytics.com

For alpha-methyltyrosine ethyl ester, the ethyl group is a relatively small and simple alkyl chain. This generally allows for efficient recognition and hydrolysis by carboxylesterases. However, the structural features of the parent drug itself, such as the presence of the alpha-methyl group adjacent to the ester linkage, can introduce steric hindrance. This can modulate the rate of hydrolysis. A slower rate of hydrolysis can sometimes be advantageous, preventing overly rapid release and high peak concentrations of the drug, while a rate that is too slow can result in incomplete conversion and lower bioavailability of the active compound. numberanalytics.com

Therefore, achieving optimal efficacy requires a delicate balance: the ester must be stable enough to be absorbed intact but labile enough to be completely cleaved to the active form. The selection of an ethyl ester for alpha-methyltyrosine represents a common choice aimed at enhancing lipophilicity without adding excessive steric bulk that might severely impede enzymatic hydrolysis.

Conceptual Role in Modulating Permeability and Targeting Specific Tissues (e.g., Renal Selectivity)

Beyond simply enhancing oral absorption, prodrug strategies can conceptually be used to target specific tissues. This can be achieved if the activating enzymes, such as carboxylesterases, are enriched in a particular organ. numberanalytics.com The kidneys, which express carboxylesterases, are a potential site for such targeted activation. acs.org Research involving the closely related compound, alpha-methyltyrosine methyl ester, has demonstrated that it can induce renal lesions. medchemexpress.com This finding suggests that the ester prodrug is distributed to the kidneys and may be hydrolyzed locally to alpha-methyltyrosine, leading to high intra-renal concentrations of the active drug and subsequent physiological effects. This implies a degree of renal selectivity, where the prodrug delivers the active compound to the kidneys.

Furthermore, studies on the parent compound, alpha-methyltyrosine, have shown it can reduce the permeability of the blood-brain barrier under certain conditions of injury. nih.govnih.gov While this action is attributed to the active drug, the ethyl ester prodrug could potentially alter the parent drug's distribution to the central nervous system, although this remains a conceptual application without direct experimental evidence for the ethyl ester itself.

| Concept | Mechanism for Alpha-Methyltyrosine Ethyl Ester | Supporting Evidence/Rationale |

| Enhanced Permeability | Increased lipophilicity from masking the polar carboxyl group facilitates passive diffusion across the GI tract. | A fundamental principle of ester prodrugs. researchgate.netnumberanalytics.com |

| Renal Selectivity | Distribution of the ester prodrug to the kidneys, followed by local activation by renal carboxylesterases, leading to high local concentrations of active drug. | Renal lesions were observed with the methyl ester analog, suggesting significant renal exposure and effect. medchemexpress.com Carboxylesterases are known to be present in the kidney. acs.org |

Stability and Hydrolysis Kinetics of Ester Derivatives

The chemical stability and the rate of hydrolysis are critical parameters for an ester prodrug. The compound must be stable enough to be formulated and to survive the acidic environment of the stomach, yet it must be hydrolyzed efficiently in the body to release the active drug. nih.govnih.gov The bioanalysis of ester prodrugs presents a significant analytical challenge precisely because they are designed to be unstable in the presence of esterases found in biological matrices like blood and plasma. nih.gov This necessitates special handling procedures, such as the use of esterase inhibitors and temperature control, to prevent ex vivo hydrolysis during sample analysis. nih.gov

The hydrolysis kinetics of an ester are influenced by pH, temperature, and the specific structure of the ester. nih.govnih.gov For instance, studies on the closely related L-tyrosine ethyl ester have characterized its solid-state properties, revealing the existence of two different polymorphic forms with a transition temperature of 306 ± 4 K (approximately 33 °C). nih.gov Such phase transitions can impact the stability and dissolution characteristics of the solid drug form.

The rate of hydrolysis is a key determinant of the pharmacokinetic profile of the released drug. The ethyl ester of alpha-methyltyrosine is expected to undergo hydrolysis, but the kinetics will be specific to its unique structure. The alpha-methyl group may sterically influence the approach of the hydrolytic enzymes, potentially slowing the reaction compared to an un-substituted analog. The interplay between chemical stability (resistance to non-enzymatic hydrolysis) and enzymatic lability is what defines the success of the prodrug, ensuring the active drug is released at the right time and place. nih.gov

| Factor | Influence on Alpha-Methyltyrosine Ethyl Ester |

| Chemical Stability (pH) | The ester bond is susceptible to hydrolysis under both acidic and basic conditions, which must be considered for formulation and storage. researchgate.net |

| Enzymatic Stability | The prodrug is designed to be a substrate for carboxylesterases, making it inherently unstable in biological samples. Its stability in vivo is a measure of its hydrolysis rate. nih.gov |

| Structural Features | The ethyl group is a simple promoiety generally favoring rapid hydrolysis. The alpha-methyl group may introduce steric hindrance, modulating the hydrolysis rate. numberanalytics.com |

| Solid-State Properties | Like related compounds such as L-tyrosine ethyl ester, it may exhibit polymorphism, which can affect physical stability and dissolution. nih.gov |

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "Tyrosine, alpha-methyl-, ethyl ester." Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete assignment of the molecule's structure.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic protons on the phenolic ring typically appear as two doublets in the range of δ 6.5-7.5 ppm, characteristic of a para-substituted benzene (B151609) ring. The ethoxy group of the ester will show a quartet around δ 4.1-4.3 ppm for the methylene (B1212753) (-OCH₂-) protons, coupled to a triplet around δ 1.2-1.4 ppm for the methyl (-CH₃) protons. The benzylic methylene protons (-CH₂-) adjacent to the aromatic ring are expected to appear as a singlet or a pair of doublets depending on their magnetic equivalence, typically in the δ 2.8-3.2 ppm region. The α-methyl group protons will present as a singlet around δ 1.5 ppm. The amine (-NH₂) and hydroxyl (-OH) protons will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The carbonyl carbon of the ester group is the most deshielded, appearing in the δ 170-175 ppm region. The aromatic carbons will show signals between δ 115 and δ 155 ppm, with the carbon attached to the hydroxyl group being the most downfield in this range. The α-carbon, being attached to both the nitrogen and the carbonyl group, is expected to resonate around δ 55-65 ppm. The methylene carbon of the ethoxy group will be found around δ 60-65 ppm, while the benzylic methylene carbon will appear at approximately δ 40-45 ppm. The methyl carbons of the ethoxy and α-methyl groups will have the most upfield shifts, typically below δ 25 ppm. nih.govnih.govchemicalbook.comrsc.orgchemicalbook.commdpi.comwisc.edu

Interactive Data Table: Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic CH (ortho to OH) | 6.7-6.9 (d) | ~115 |

| Aromatic CH (meta to OH) | 7.0-7.2 (d) | ~130 |

| C-OH (aromatic) | - | ~155 |

| C-CH₂ (aromatic) | - | ~128 |

| Ester C=O | - | ~173 |

| α-C | - | ~59 |

| Benzylic CH₂ | 3.0-3.2 (s) | ~42 |

| α-CH₃ | 1.5-1.7 (s) | ~23 |

| Ester O-CH₂ | 4.1-4.3 (q) | ~61 |

| Ester CH₃ | 1.2-1.4 (t) | ~14 |

| Amine NH₂ | Variable (broad s) | - |

| Phenolic OH | Variable (broad s) | - |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragment Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of "this compound" with high accuracy. It also provides valuable structural information through the analysis of fragmentation patterns.

Accurate Mass Determination: High-resolution mass spectrometry (HRMS) can determine the monoisotopic mass of the protonated molecule ([M+H]⁺) with a high degree of precision, allowing for the confirmation of its elemental formula (C₁₂H₁₇NO₃). mdpi.comnih.gov The expected exact mass for the neutral molecule is approximately 223.1208 Da.

Fragment Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the resulting daughter ions provide insights into the molecule's structure. For "this compound," common fragmentation pathways are expected to involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, the cleavage of the bond between the α-carbon and the benzylic methylene group, and the fragmentation of the amino acid side chain. A prominent fragment would likely correspond to the tropylium (B1234903) ion formed from the benzyl (B1604629) group at m/z 107. Another significant fragmentation would be the loss of the entire ester group. nih.govnih.govresearchgate.netlibretexts.orgyoutube.com

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 224 | [M+H]⁺ | Protonated molecular ion |

| 179 | [M+H - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| 151 | [M+H - COOCH₂CH₃]⁺ | Loss of the ethyl ester group |

| 107 | [C₇H₇O]⁺ | Cleavage of the Cα-Cβ bond (benzylic fragment) |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of "this compound" and for separating its stereoisomers.

Purity Assessment: A reversed-phase HPLC method is typically employed to determine the purity of the compound. sielc.comsigmaaldrich.com A C18 column is commonly used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.comnih.gov The compound is detected using a UV detector, typically at a wavelength around 275 nm, corresponding to the absorbance of the phenolic chromophore. This method can effectively separate the target compound from starting materials, by-products, and other impurities. The purity is determined by calculating the peak area of the compound relative to the total peak area of all components in the chromatogram. csfarmacie.cz

Isomer Separation: Since "this compound" possesses a chiral center at the α-carbon, it can exist as two enantiomers (D and L forms). The separation of these enantiomers is crucial, as they may exhibit different biological activities. Chiral HPLC is the method of choice for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating amino acid derivatives. chromatographyonline.comnih.govnih.govntu.edu.sgnih.gov The mobile phase in chiral separations can be a mixture of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol), often with a small amount of an acidic or basic modifier to improve peak shape and resolution. chromatographyonline.com

Interactive Data Table: Typical HPLC Conditions for Analysis of this compound

| Parameter | Purity Assessment (Reversed-Phase) | Isomer Separation (Chiral) |

| Column | C18, 5 µm, 4.6 x 250 mm | Chiral (e.g., polysaccharide-based), 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Hexane/Isopropanol with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 275 nm | UV at 275 nm |

| Temperature | Ambient | Controlled (e.g., 25 °C) |

Radio-Thin Layer Chromatography (Radio-TLC) for Radiochemical Purity and Stability of Labeled Analogues

For radiolabeled analogues of "this compound," such as those labeled with positron-emitting isotopes like ¹¹C or ¹⁸F for PET imaging, Radio-Thin Layer Chromatography (Radio-TLC) is a simple and rapid method for determining radiochemical purity and stability. ymaws.com

Radiochemical Purity: Radio-TLC is used to separate the desired radiolabeled product from unreacted radioisotope (e.g., [¹⁸F]fluoride) and any radiolabeled impurities. nih.govd-nb.info A small spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel), which is then developed in a suitable solvent system (mobile phase). The choice of mobile phase is critical to achieve good separation. For instance, a mixture of acetonitrile and water or methanol and acetic acid might be used. researchgate.net After development, the distribution of radioactivity on the TLC plate is measured using a radiation detector. The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the spot of the desired radiolabeled compound.

Stability Studies: The stability of the radiolabeled compound in various media, such as saline or plasma, can also be assessed using radio-TLC. Aliquots of the radiolabeled compound in the test medium are taken at different time points, and the radiochemical purity is determined by radio-TLC. This allows for the evaluation of the compound's stability over time under physiological conditions. ymaws.com

Interactive Data Table: Example Radio-TLC System for a Labeled Analogue

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ TLC plate |

| Mobile Phase | Acetonitrile : Water (95:5, v/v) |

| Analyte | [¹⁸F]Fluoro-alpha-methyl-tyrosine ethyl ester |

| Expected Rf of Product | ~0.6-0.8 |

| Expected Rf of [¹⁸F]Fluoride | ~0.0-0.1 |

| Detection | Radio-TLC scanner |

Future Research Directions and Translational Potential for Alpha Methyltyrosine Ethyl Ester

Development of Next-Generation Imaging Agents with Enhanced Specificity and Pharmacokinetics

The development of novel positron emission tomography (PET) imaging agents is a key area where derivatives of tyrosine have shown promise, particularly for visualizing tumors. While radiolabeled versions of the parent α-methyltyrosine exist, the ethyl ester form presents a theoretical opportunity to create agents with different pharmacokinetic profiles. An ethyl ester may exhibit altered uptake and retention in target tissues compared to its carboxylic acid counterpart. Future research would need to focus on synthesizing radiolabeled (e.g., with Fluorine-18) α-methyltyrosine ethyl ester and evaluating its properties in vitro and in vivo. The goal would be to determine if the esterified form offers superior imaging characteristics, such as higher tumor-to-background ratios or more favorable clearance mechanisms.

Exploration of Novel Therapeutic Conjugates and Targeted Delivery Systems

The chemical structure of α-methyltyrosine ethyl ester, with its reactive amine and ester groups, provides a scaffold for creating therapeutic conjugates. These are hybrid molecules where the α-methyltyrosine moiety is linked to another therapeutic agent or a targeting ligand. Such a strategy could, in theory, be used to deliver the catecholamine-synthesis-inhibiting effects of α-methyltyrosine to specific cell types, such as cancer cells that are sensitive to catecholamine depletion. Research in this area would involve designing and synthesizing these conjugates and then testing their stability, targeting efficiency, and therapeutic efficacy. The ester linkage itself could be part of a controlled-release mechanism, being cleaved by intracellular esterases to release the active drug.

Deeper Investigation into Stereo- and Regioselective Biotransformation Pathways

The biotransformation of α-methyltyrosine ethyl ester is presumed to be primarily mediated by esterases, which would hydrolyze the ethyl ester to produce ethanol (B145695) and α-methyltyrosine. However, the specific esterases involved and the rate of this conversion are unknown. A deeper investigation would be required to understand the stereo- and regioselectivity of this process. For instance, it would be important to determine if there are differences in the rate of hydrolysis between the L- and D-isomers of the compound. Furthermore, it is conceivable that other metabolic pathways could be involved, and identifying the resulting metabolites would be crucial for a complete understanding of the compound's fate in the body.

Elucidating Unexplored Biochemical Targets Beyond Catecholamine Synthesis

The primary known mechanism of action for the parent compound, α-methyltyrosine, is the inhibition of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis. It is plausible that the ethyl ester derivative could have additional or different biochemical targets. Its increased lipophilicity might allow it to interact with different cellular components or enzymatic systems before it is hydrolyzed. Future research should include unbiased screening approaches to identify new binding partners or enzymatic activities that are modulated by α-methyltyrosine ethyl ester. This could potentially open up new therapeutic applications for the compound beyond its effects on catecholamine levels.

Integration with Multi-Omics Approaches for Comprehensive Mechanistic Understanding

To gain a holistic view of the cellular effects of α-methyltyrosine ethyl ester, future studies could employ multi-omics approaches. This would involve a combination of genomics, transcriptomics, proteomics, and metabolomics to analyze the global changes that occur in cells or tissues upon exposure to the compound. For example, metabolomics could confirm the inhibition of the catecholamine pathway and identify other metabolic perturbations. Proteomics could reveal changes in protein expression levels that are downstream of the compound's primary or secondary targets. This comprehensive data would be invaluable for understanding the full mechanism of action and for identifying potential biomarkers of response or toxicity.

Q & A

Q. What are the established synthetic routes for tyrosine, alpha-methyl-, ethyl ester, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via esterification or transesterification. For example, phase-transfer catalysis (PTC) under solid-liquid conditions has been used for analogous α-methyl ester derivatives, where alkylation of ethyl isocyanoacetate with dibromo precursors optimizes stereochemical control . Enzymatic methods, such as lipase-catalyzed acidolysis (e.g., Novozym® 435), can enhance regioselectivity, as demonstrated in DHA/EPA ethyl ester synthesis . Reaction variables like temperature (e.g., 30–60°C), solvent polarity, and catalyst loading significantly impact yield and enantiomeric excess. Purity is validated via HPLC or GC-MS, with protocols adapted from fatty acid ethyl ester analyses .

Q. Which analytical techniques are most effective for characterizing this compound, and how are they validated?

Structural elucidation relies on:

- NMR : H and C NMR for backbone and ester group confirmation.

- Mass spectrometry (MS) : High-resolution MS for molecular ion validation.

- UV-Vis spectroscopy : Temperature-dependent 2nd derivative absorbance spectroscopy (200–300 nm) monitors conformational stability, as shown for N-acetyl-L-tyrosine ethyl ester . Cross-validation with reference standards (e.g., USP Pharmacopeial guidelines) ensures reproducibility .

Q. What factors govern the biosynthesis of ethyl esters in microbial systems, and can these be applied to tyrosine derivatives?

In Saccharomyces cerevisiae, ethyl ester production depends on precursor availability (e.g., medium-chain fatty acids) and enzyme activity (e.g., EEB1 and EHT1 genes) . For tyrosine derivatives, precursor supplementation (e.g., α-methyl-tyrosine) and fermentation parameters (temperature, nitrogen content) could be optimized using central composite design (CCD) models, as seen in DHA/EPA ethyl ester studies .

Advanced Research Questions

Q. How does the ethyl ester group influence the compound’s catalytic activity in asymmetric synthesis?

The ester moiety enhances solubility in organic solvents and stabilizes transition states in metal-catalyzed reactions. For instance, Cu(II)-tyrosine ethyl ester complexes facilitate enantioselective coupling reactions (e.g., binaphthol synthesis) by coordinating substrates via the ester carbonyl group . Comparative studies with non-esterified analogs show 20–30% higher enantiomeric excess (ee) in ester-containing systems .

Q. How can contradictory data on precursor-limited vs. enzyme-limited ethyl ester biosynthesis be resolved?

Contradictions arise from strain-specific metabolic flux. For example, S. cerevisiae ethyl ester production is precursor-limited under standard conditions but enzyme-limited in engineered strains overexpressing EEB1 . Resolving this requires:

Q. What experimental design principles apply to optimizing this compound synthesis for scale-up?

Use response surface methodology (RSM) with CCD to model interactions between variables (e.g., temperature, pH, substrate ratio). For enzymatic synthesis, a 3-level CCD with factors like lipase concentration and water activity (a_w) can predict optimal conditions, reducing trial runs by 50% . Post-optimization, kinetic studies (e.g., Michaelis-Menten parameters) validate scalability .

Q. How do temperature and solvent polarity affect the compound’s stability in long-term storage?

Temperature-dependent UV-Vis spectroscopy (0–100°C) reveals conformational shifts in N-acetyl-L-tyrosine ethyl ester, with degradation above 60°C . Polar aprotic solvents (e.g., DMSO) stabilize the ester group by reducing hydrolysis, whereas aqueous buffers accelerate degradation. Accelerated stability testing (ICH Q1A guidelines) at 40°C/75% RH over 6 months is recommended .

Q. What in vitro models are suitable for studying the compound’s neuropharmacological potential, and what are key confounding factors?

Use SH-SY5Y neuronal cells to assess neuroprotection against oxidative stress (e.g., HO-induced apoptosis). Confounders include:

- Esterase activity : Cellular hydrolysis to α-methyl-tyrosine may alter bioactivity.

- Blood-brain barrier (BBB) permeability : LogP calculations (e.g., >2.5) predict penetration efficacy .

- Metabolite interference : LC-MS/MS quantifies intact vs. hydrolyzed compound in cell lysates .

Methodological Notes

- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., NMR and MS for degradation products) .

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons in biosynthesis studies .

- Ethical Compliance : Adhere to OECD guidelines for in vitro neurotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.